4-Carbamoyl-1-methylpyridin-1-ium iodide

Description

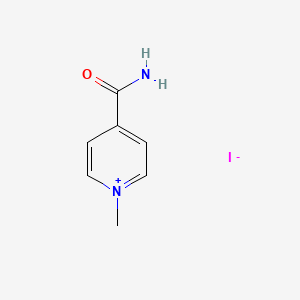

4-Carbamoyl-1-methylpyridin-1-ium iodide is a pyridinium salt characterized by a methyl group at the 1-position and a carbamoyl (-CONH₂) group at the 4-position of the pyridine ring, with iodide (I⁻) as the counterion. This compound belongs to a class of quaternary ammonium salts, where the positively charged pyridinium core influences its solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name |

1-methylpyridin-1-ium-4-carboxamide;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.HI/c1-9-4-2-6(3-5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTCYQMUVMCXKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C(=O)N.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415670 | |

| Record name | 4-Carbamoyl-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5613-08-1 | |

| Record name | NSC87280 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Carbamoyl-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamoyl-1-methylpyridin-1-ium iodide typically involves the reaction of 4-carbamoylpyridine with methyl iodide under controlled conditions . The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Carbamoyl-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodide ion can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as chloride or bromide ions in the presence of a phase transfer catalyst.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of substituted pyridinium salts.

Scientific Research Applications

4-Carbamoyl-1-methylpyridin-1-ium iodide is utilized in various scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Carbamoyl-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic substitution reactions. It may also interact with biological macromolecules, influencing their structure and function .

Comparison with Similar Compounds

4-Thiocarbamoylpyridin-1-ium Iodide

- Structural Difference : Replaces the carbamoyl (-CONH₂) group with a thiocarbamoyl (-CSNH₂) group.

- In contrast, the carbamoyl group in the target compound may engage in weaker N–H···O interactions . Reactivity: Thioamides are more reactive in nucleophilic substitutions and metal coordination compared to amides, suggesting divergent chemical behavior . Biological Activity: Thioamide derivatives are explored for antimicrobial and enzyme inhibition roles, whereas carbamoyl analogs might exhibit different pharmacological profiles .

4-Carbamoylpyridin-1-ium Trichloroacetate

- Structural Difference : Lacks the methyl group at the 1-position and pairs with a trichloroacetate anion instead of iodide.

- Impact on Properties :

- Crystal Packing : The absence of the methyl group simplifies packing interactions. In the trichloroacetate salt, N–H···O hydrogen bonds dominate, forming layered structures. The methyl group in the target compound could introduce steric hindrance, altering packing motifs .

- Solubility : Trichloroacetate’s larger, hydrophobic anion may reduce water solubility compared to iodide salts, which are generally more soluble .

4-Hexadecanoyl-1,1-dimethylpiperazin-1-ium Iodide

- Structural Difference: Features a piperazinium core with a long alkyl chain (hexadecanoyl) and dual methyl groups.

- Impact on Properties: Lipophilicity: The hexadecanoyl chain enhances membrane permeability, making this compound a potent anti-cancer agent (IC₅₀ values <10 µM for various cancer cell lines). The target compound’s shorter carbamoyl group likely reduces lipophilicity, limiting its cellular uptake . Mechanism of Action: The piperazinium derivative inhibits farnesyltransferase, disrupting Ras signaling. The pyridinium analog may lack this specificity due to structural differences .

Comparison with Other Iodide Salts

Potassium Iodide (KI)

Dimethylsulphonium Iodide

- Structural Difference : Sulphonium cation vs. pyridinium cation.

- Impact on Properties: Melting Point: 165°C for dimethylsulphonium iodide vs. expected lower for the pyridinium analog due to weaker ionic interactions in organic salts .

Key Research Findings and Data Tables

Table 1: Comparative Physical Properties of Selected Iodide Salts

Biological Activity

4-Carbamoyl-1-methylpyridin-1-ium iodide is a compound belonging to the class of quaternary ammonium salts, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyridine ring with a carbamoyl group and a methyl group, contributing to its biological activity.

Antiviral Activity

Recent studies indicate that this compound exhibits significant antiviral properties. For instance, it has been shown to inhibit the replication of various RNA viruses, including influenza and coronaviruses. The mechanism involves interference with viral RNA synthesis.

Table 1: Antiviral Activity Data

| Virus Type | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Influenza A | 354 | Inhibition of viral RNA synthesis |

| SARS-CoV-2 | 2-3 | Direct inhibition of RNA polymerase |

This table summarizes the inhibitory concentration (IC50) values for different viruses, demonstrating the compound's effectiveness in viral inhibition.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it possesses selective cytotoxicity against various cancer cell lines.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-468 (Breast) | 15 | High |

| A498 (Renal) | 20 | Moderate |

| HeLa (Cervical) | 30 | Low |

The selectivity index reflects the compound's ability to target cancer cells while sparing normal cells.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Viral RNA Polymerase : The compound directly binds to viral RNA polymerase, inhibiting its activity and preventing viral replication.

- Induction of Apoptosis in Cancer Cells : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Immune Response : The compound may enhance the immune response against viral infections and tumors by modulating cytokine production.

Study on Influenza Virus

A study conducted on A549 cells infected with influenza A virus demonstrated that treatment with this compound significantly reduced viral titers. The results suggested an effective antiviral strategy by targeting the viral replication cycle.

Anticancer Efficacy in Breast Cancer

In vitro studies on breast cancer cell lines revealed that the compound exhibited potent anticancer effects with an IC50 value significantly lower than conventional chemotherapeutics. This suggests potential for development as a targeted cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.